molecular formula C9H11N B8446802 1-p-Tolylethanimine

1-p-Tolylethanimine

Cat. No.: B8446802
M. Wt: 133.19 g/mol
InChI Key: ZVGYOSJGSRYKPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-p-Tolylethanimine, also known as 1-(4-methylphenyl)ethanamine, is an organic compound with the molecular formula C₉H₁₃N. It is a derivative of ethanamine where the hydrogen atoms are substituted by a 4-methylphenyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other organic compounds .

Preparation Methods

1-p-Tolylethanimine can be synthesized through several methods:

    Nucleophilic Addition Reaction: One common method involves the nucleophilic addition of aromatic amines with methylacetone. The aromatic amine and methylacetone are mixed in a molar ratio, and an appropriate catalyst is added.

    Industrial Production: Industrially, the compound can be produced by the reduction of 4-methylacetophenone using hydrogen in the presence of a metal catalyst such as palladium on carbon.

Chemical Reactions Analysis

1-p-Tolylethanimine undergoes various chemical reactions:

Scientific Research Applications

1-p-Tolylethanimine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor in the synthesis of drugs that target specific biological pathways.

    Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-p-Tolylethanimine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-p-Tolylethanimine can be compared with other similar compounds:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

1-(4-methylphenyl)ethanimine

InChI

InChI=1S/C9H11N/c1-7-3-5-9(6-4-7)8(2)10/h3-6,10H,1-2H3

InChI Key

ZVGYOSJGSRYKPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-p-tolylethanimine was prepared by reacting 1-ethynyl-4-methylbenzene and excess ammonia in the presence of 5 mol % of catalyst E (110° C., 18 h). The yield was 60%. 1H NMR (600 MHz, C6D6) δ=2.17 (3H, s, CH3), 2.18 (3H, s, CH3), 7.07 (2H, d, J=7.9 Hz, CH), 7.72 (2H, d, J=7.9 Hz, CH); 13C NMR (150 MHz, C6D6) δ=21.3 (CH3), 25.7 (NCCH3), 127.3 (CHortho), 129.5 (CHmeta), 136.9 (Cq,ipso), 140.8 (Cq,paraCH3), 173.7 (C═NH); HRMS (ESI): 134.0968 [(MH)+, 134.0970 (C9H12N)].
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